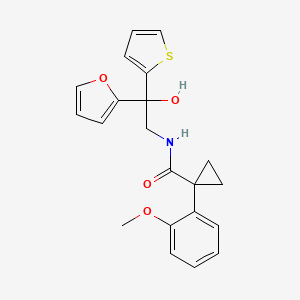
5-Fluor-1-Benzofuran-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-benzofuran-3-carboxylic acid: is a fluorinated benzofuran derivative. The addition of a fluorine atom to the benzofuran ring can significantly alter the compound’s chemical properties, making it a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-1-benzofuran-3-carboxylic acid is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of anticancer drugs .
Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
Benzofuran compounds, which include 5-fluoro-1-benzofuran-3-carboxylic acid, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran compounds can interact with multiple receptors, which can be helpful in developing new useful derivatives . The presence of a fluorine atom in the compound may enhance its interaction with these targets, as fluorinated heterocycles are main components of many marketed drugs .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Fluoro-1-benzofuran-3-carboxylic acid may have similar effects.
Biochemische Analyse
Biochemical Properties
5-Fluoro-1-benzofuran-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can form strong hydrogen bonds and participate in electrostatic interactions, which can influence the binding affinity and specificity of the compound. For instance, 5-Fluoro-1-benzofuran-3-carboxylic acid has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of 5-Fluoro-1-benzofuran-3-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, likely through the modulation of cell signaling pathways such as the MAPK/ERK pathway . Additionally, 5-Fluoro-1-benzofuran-3-carboxylic acid can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 5-Fluoro-1-benzofuran-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair . Furthermore, 5-Fluoro-1-benzofuran-3-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Fluoro-1-benzofuran-3-carboxylic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong acids or bases . Over time, the effects of 5-Fluoro-1-benzofuran-3-carboxylic acid on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Fluoro-1-benzofuran-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At high doses, 5-Fluoro-1-benzofuran-3-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window that must be carefully managed in preclinical studies.
Metabolic Pathways
5-Fluoro-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 5-Fluoro-1-benzofuran-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 5-Fluoro-1-benzofuran-3-carboxylic acid in the bloodstream.
Subcellular Localization
The subcellular localization of 5-Fluoro-1-benzofuran-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, 5-Fluoro-1-benzofuran-3-carboxylic acid can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptotic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups to the benzofuran ring .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl-thiosemicarbazide
Comparison: Compared to other similar compounds, 5-Fluoro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the benzofuran ring can enhance its stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-fluoro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGNGGBYKPBLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
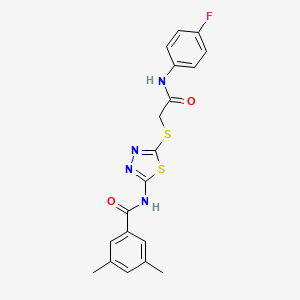
![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
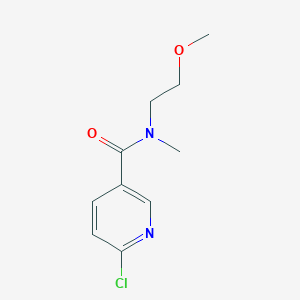
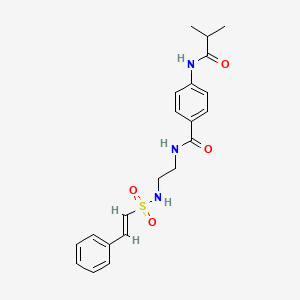
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide](/img/structure/B2507006.png)

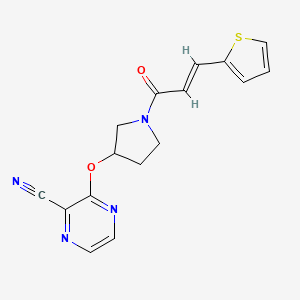

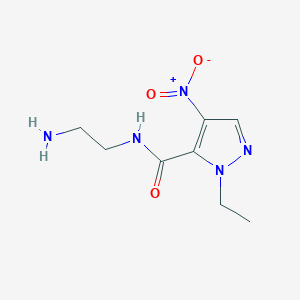

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
